molecular formula C15H12N2O4S2 B14111955 3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B14111955
M. Wt: 348.4 g/mol
InChI Key: TYQDZFOBJOYSFA-UHFFFAOYSA-N
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Description

3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a propanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of an indole derivative with a thiazolidinone precursor. The reaction conditions often require the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to the combination of its indole and thiazolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

3-[5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)

InChI Key

TYQDZFOBJOYSFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O

Origin of Product

United States

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